molecular formula C6H5N3 B1320967 2-(Pyridazin-3-YL)acetonitrile CAS No. 27349-80-0

2-(Pyridazin-3-YL)acetonitrile

Cat. No. B1320967
CAS RN: 27349-80-0
M. Wt: 119.12 g/mol
InChI Key: SPJOPCDICFIYGR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of functionalized 2-aminohydropyridines and 2-pyridinones involves domino reactions of arylamines, methyl propiolate, aromatic aldehydes, and substituted acetonitriles, with triethylamine as a base catalyst. This method has been shown to be efficient and practical, with the type of substituted acetonitrile influencing the product outcome. Specifically, malononitrile and cyanoacetamide lead to the formation of 2-aminohydropyridines, while ethyl cyanoacetate results in 2-pyridinones .

Molecular Structure Analysis

The molecular structure of 2-(pyridazin-3-yl)acetonitrile derivatives has been explored through the synthesis of indolizines via a Pd-catalyzed annulation reaction. The regioselectivity of this reaction is highly dependent on the choice of the phosphine ligand, which is crucial for obtaining polysubstituted indolizines . Additionally, the synthesis of 3,6-di(pyridin-2-yl)pyridazines under microwave-assisted conditions has been reported, which demonstrates the metal-coordinating ability of these compounds, leading to the self-assembly into gridlike metal complexes .

Chemical Reactions Analysis

The reactivity of thiazolo[3,2-b]pyridazinium perchlorates with hydrazines has been studied, revealing the formation of 1,4-bis-(2-vinyl-3-pyridazinylidene)tetrazenes and other products depending on reaction conditions. These compounds can undergo further transformations, such as catalytic reduction to yield 2H-3,4-dihydropyridazino[6,1-c]triazines or oxidation to form pyridazino[6,1-c]-3-triazinones . Moreover, the Michael addition of trimethylsilyl cyanide to (E)-2-arylidene-2,3-dihydro-1H-pyrrolizin-1-ones has been used to synthesize 2-aryl-2-(1-oxo-2,3-dihydro-1H-pyrrolizin-2-yl)acetonitrile derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(pyridazin-3-yl)acetonitrile derivatives are closely related to their molecular structure and the reactions they undergo. For instance, the glycosidase inhibitory activity of (2-phenyl-4H-benzopyrimedo[2,1-b]-thiazol-4-yliden)acetonitrile derivatives has been evaluated, showing significant activity against enzymes responsible for hyperglycemia in type II diabetes . The cyanoacetylation of 5-aminopyrazole to produce 2-(1-aryl-4-substituted pyrazolo[3,4-d]pyrimidin-6-yl)acetonitrile derivatives has also been reported, with the structures confirmed by NMR spectroscopy .

Scientific Research Applications

Antisecretory Activity in Antiulcer Agents

Research has identified pyridazine derivatives, including 2-phenyl-2-(3-pyridazinyl) acetonitrile derivatives, as potential antiulcer agents. These compounds exhibit potent antisecretory activity, making them promising candidates for the treatment of ulcers. The structure-activity relationships of these compounds have been explored, highlighting their potential in medical applications (Yamada et al., 1981).

Corrosion Inhibition

In the field of materials science, pyridazine derivatives including 2-(6-chloropyridazin-3-yl)-2-phenylacetonitrile have been studied for their effects on the corrosion of metals. These compounds demonstrate significant inhibition of electrochemical dissolution of mild steel in acidic environments, suggesting their utility in corrosion prevention (Mashuga et al., 2017).

Antimicrobial Properties

Pyridazine derivatives have also shown promise in antimicrobial applications. Novel β-enaminonitrile derivatives, derived from pyridazin-3-yl-acetonitrile, have been synthesized and tested for antimicrobial efficacy. Some of these compounds have demonstrated significant activity, outperforming known drugs in certain cases (Shamroukh et al., 2013).

Synthesis of Fused Azines

In synthetic chemistry, 2-(Pyridazin-3-YL)acetonitrile derivatives have been used in the synthesis of a new class of pyridazin-3-one and 2-amino-5-arylazopyridine derivatives. These are further utilized in creating fused azines, demonstrating the versatility of these compounds in chemical synthesis (Ibrahim & Behbehani, 2014).

Formation of Biologically Active Compounds

2-(Pyridazin-3-YL)acetonitrile has also been used in synthesizing biologically active compounds. For instance, it has been involved in the creation of alpha-aryl-alpha-(pyridazin-3-yl)-acetonitriles, leading to the formation of new derivatives with potential biological activity (Herold et al., 2007).

Safety And Hazards

The compound is classified as dangerous, with hazard statements indicating that it is harmful if swallowed, in contact with skin, or if inhaled . It also causes serious eye irritation . Safety precautions include avoiding breathing mist or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Future Directions

The pyridazine ring, to which 2-(Pyridazin-3-YL)acetonitrile belongs, is endowed with unique physicochemical properties that make it an attractive heterocycle for drug design . The recent approvals of drugs that incorporate a pyridazine ring suggest that this structure should be extensively studied for therapeutic benefits .

properties

IUPAC Name

2-pyridazin-3-ylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3/c7-4-3-6-2-1-5-8-9-6/h1-2,5H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPJOPCDICFIYGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Pyridazin-3-YL)acetonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
TW Quadri, LO Olasunkanmi, ED Akpan… - Materials Today …, 2022 - Elsevier
Twenty pyridazine derivatives with previously reported experimental data were utilized to develop predictive models for the anticorrosion abilities of pyridazine-based compounds. The …
Number of citations: 26 www.sciencedirect.com

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